molecular formula C14H16F2N2O B2913719 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2320860-22-6

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2913719
CAS No.: 2320860-22-6
M. Wt: 266.292
InChI Key: ZHNALNPTLSLWMC-UHFFFAOYSA-N
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Description

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine (CAS 2320860-22-6) is a chemical compound with a molecular formula of C14H16F2N2O and a molecular weight of 266.29 g/mol . This azetidine and pyrrolidine-containing scaffold is of significant interest in medicinal chemistry research, particularly in the field of anti-parasitic drug discovery. Compounds based on this and similar diaminoheterocyclic structures have been investigated for their potent activity against trypanosomiasis, a disease affecting both humans and livestock . Comprehensive mode of action studies on related compound series have revealed that the principal molecular target is the cyclin-dependent kinase CRK12 . Inhibition of this key kinase is a validated mechanism for achieving potent, cytocidal effects against parasites like Trypanosoma congolense and Trypanosoma vivax . Researchers can utilize this compound as a key intermediate or building block in the synthesis and development of novel therapeutics targeting this pathway. Its structure presents opportunities for further chemical optimization to improve properties such as solubility and bioavailability for in vivo applications . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should handle this material with care, in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(2,6-difluorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O/c15-11-4-3-5-12(16)13(11)14(19)18-8-10(9-18)17-6-1-2-7-17/h3-5,10H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNALNPTLSLWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s azetidine ring is known to interact with nucleophilic sites in proteins, potentially inhibiting their function or altering their activity .

Comparison with Similar Compounds

Substituent Effects: 2,6-Difluorobenzoyl vs. Other Aromatic Groups

The 2,6-difluorobenzoyl group distinguishes this compound from analogs with alternative substituents. Key comparisons include:

Substituent Compound Example Electronic Effects Steric Effects Stability
2,6-Difluoro (Target) Target compound Strong electron-withdrawing (-I effect) Moderate steric hindrance High thermal/chemical stability
2,4,6-Trinitro LLM-105 (pyrazine derivative) Extreme electron-withdrawing (explosive properties) High steric bulk Lower thermal stability (sensitive)
3,5-Diamino-2,4,6-trinitro DATB (pyridine derivative) Mixed electron-withdrawing/donating effects High density (2.2 g/cm³) High density, low sensitivity

Key Findings :

  • 2,6-Substitution patterns in aromatic systems (e.g., benzoyl, pyridine) optimize molecular packing and density, as seen in DATB (2.2 g/cm³) .

Heterocyclic Core: Azetidine-Pyrrolidine vs. Pyridine/Pyrazine

The azetidine-pyrrolidine system contrasts with six-membered aromatic rings in compounds like LLM-105 (pyrazine) or DATB (pyridine):

Core Structure Ring Strain Conformational Flexibility Electron Density
Azetidine-Pyrrolidine High (4-membered azetidine) Low (rigid) Polarized due to fluorine
Pyridine/Pyrazine Low High (aromatic conjugation) Delocalized π-electrons

Key Findings :

  • Azetidine’s strain may enhance binding affinity in drug design but reduce synthetic accessibility.
  • Aromatic cores (pyridine/pyrazine) favor explosive applications due to nitro group compatibility .

Thermodynamic and Computational Insights

Density functional theory (DFT) studies on nitro-substituted pyridines (e.g., DATB) reveal:

  • Bond shortening : Nitro groups at 2,6-positions shorten adjacent C–N bonds, increasing stability .
  • Charge distribution : Natural population analysis (NPA) shows fluorine’s -I effect localizes negative charge on benzoyl oxygen, unlike nitro groups .

Biological Activity

1-[1-(2,6-Difluorobenzoyl)azetidin-3-yl]pyrrolidine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound can be described by its molecular formula C16H17F2N2OC_{16}H_{17}F_2N_2O and a molecular weight of approximately 300.32 g/mol. Its structure features a pyrrolidine ring connected to an azetidine moiety, with a difluorobenzoyl group that may influence its biological interactions.

Antiviral Properties

Recent studies have indicated that compounds containing azetidinone structures exhibit antiviral activities. For example:

  • Antiviral Efficacy : Azetidinone derivatives have shown moderate inhibitory activity against various viruses, including human coronaviruses and influenza viruses. Specifically, compounds similar to this compound have been evaluated for their ability to inhibit viral replication with varying efficacy (EC50 values ranging from 8.3 µM to 112 µM) .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Mechanism of Action : Studies have demonstrated that azetidinone derivatives can induce apoptosis in cancer cell lines. For instance, related compounds have been shown to inhibit proliferation in breast cancer cell lines (e.g., MCF-7) at nanomolar concentrations .
  • Case Study : A derivative of the azetidinone family demonstrated significant anticancer activity against HT-29 colon cancer cells, indicating the potential for further exploration in oncology .

Pharmacological Mechanisms

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Azetidinone derivatives often act as inhibitors of enzymes involved in viral replication and tumor growth. For instance, some compounds have been identified as inhibitors of human cytomegalovirus protease .
  • Cell Cycle Disruption : Compounds in this class may disrupt cell cycle progression in cancer cells, leading to increased apoptosis and reduced tumor growth.

Data Summary

Property Value/Description
Molecular FormulaC16H17F2N2OC_{16}H_{17}F_2N_2O
Molecular Weight300.32 g/mol
Antiviral EC50 (example)8.3 µM (influenza A virus H1N1)
Anticancer ActivityInhibits proliferation in MCF-7 cells
MechanismEnzyme inhibition, apoptosis induction

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